molecular formula C10H9N5O5 B14565937 2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-6-nitropyridine CAS No. 61800-08-6

2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-6-nitropyridine

Cat. No.: B14565937
CAS No.: 61800-08-6
M. Wt: 279.21 g/mol
InChI Key: JTGJPFLBFUAUJH-UHFFFAOYSA-N
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Description

2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-6-nitropyridine is a complex organic compound that features both imidazole and pyridine rings. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine. The imidazole ring is known for its broad range of chemical and biological properties, while the nitropyridine moiety adds further functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-6-nitropyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and improved safety when handling nitrating agents.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-6-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro groups can yield amines, which can be further functionalized.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Nitroso derivatives or other oxidized forms.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole or pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-6-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-6-nitropyridine is primarily related to its ability to interact with biological macromolecules:

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole with similar antimicrobial properties.

    Tinidazole: Similar in structure and function, used as an antiparasitic agent.

    Ornidazole: Another nitroimidazole derivative with applications in treating infections.

Uniqueness

2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-6-nitropyridine is unique due to the presence of both imidazole and pyridine rings, which may confer additional chemical and biological properties compared to other nitroimidazoles .

Properties

CAS No.

61800-08-6

Molecular Formula

C10H9N5O5

Molecular Weight

279.21 g/mol

IUPAC Name

2-[(1-methyl-5-nitroimidazol-2-yl)methoxy]-6-nitropyridine

InChI

InChI=1S/C10H9N5O5/c1-13-8(11-5-10(13)15(18)19)6-20-9-4-2-3-7(12-9)14(16)17/h2-5H,6H2,1H3

InChI Key

JTGJPFLBFUAUJH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1COC2=CC=CC(=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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